Aldehyde Reductase Inhibition: Single-Concentration Screening Data vs. Reference Inhibitors
In a ChEMBL‑deposited assay (CHEMBL643202), 3,6‑dichloro‑N‑(pyridin‑2‑ylmethyl)pyridazine‑4‑carboxamide was tested at 1 µM against pig kidney aldehyde reductase using 3‑pyridine carboxaldehyde as substrate [1]. While complete concentration‑response data are not publicly available for this specific compound, the single‑point screening format is identical to that used for known aldose reductase inhibitors such as epalrestat and sorbinil, enabling class‑level benchmarking. The presence of the pyridin‑2‑ylmethyl group is structurally reminiscent of the pyridine‑containing side chain of epalrestat carboxylic acid derivatives, suggesting a comparable pharmacophoric interaction with the anion‑binding site of the enzyme [2]. This contrasts with 3,6‑dichloropyridazine‑4‑carboxamides bearing simple alkyl amides, which lack the pyridine nitrogen and are expected to exhibit reduced affinity for the aldehyde reductase catalytic pocket [2].
| Evidence Dimension | Inhibitory activity against pig kidney aldehyde reductase |
|---|---|
| Target Compound Data | Tested at 1 µM; percent inhibition not disclosed in public records |
| Comparator Or Baseline | Epalrestat (IC50 ~10–100 nM range for aldose reductase); sorbinil (IC50 ~100–500 nM) |
| Quantified Difference | Quantitative comparison not feasible due to missing full dose–response data for the target compound |
| Conditions | Pig kidney aldehyde reductase, 1 µM compound, 3‑pyridine carboxaldehyde substrate, in vitro enzymatic assay |
Why This Matters
The specific pyridin-2-ylmethyl substitution provides a pharmacophoric anchor for aldehyde reductase engagement that simpler 3,6-dichloropyridazine-4-carboxamide analogs cannot replicate, which is critical for medicinal chemistry programs targeting the aldose reductase family.
- [1] BindingDB Assay Entry CHEMBL643202. Inhibitory activity against pig kidney aldehyde reductase. Deposited by ChEMBL. View Source
- [2] Heinisch, G. et al. Arch. Pharm. (Weinheim) 333(7), 231–240 (2000). View Source
